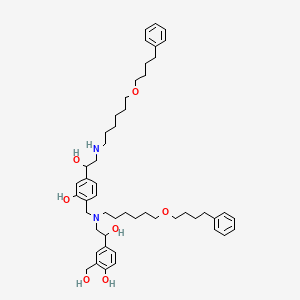
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is a stable isotope-labeled compound used primarily as a spin label in various scientific research applications. This compound is known for its high reactivity and specificity towards thiol groups, making it a valuable tool in studying protein structures and dynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N typically involves the reaction of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate with a nitrogen-15 isotope. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve the desired purity and isotopic labeling efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various thiol-containing compounds. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Applications De Recherche Scientifique
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in scientific research, including:
Chemistry: As a spin label for studying molecular interactions and dynamics.
Biology: In protein structure and function studies, particularly in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: For investigating the conformational changes in biomolecules related to diseases.
Mécanisme D'action
The compound exerts its effects by specifically binding to thiol groups in proteins and other biomolecules. This binding forms a stable covalent bond, allowing researchers to study the structural and conformational dynamics of the labeled molecules. The molecular targets include cysteine residues in proteins, and the pathways involved often relate to the structural rearrangements and interactions of these proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate
- 2,2,5,5-tetramethyl-3-{[(methylsulfonyl)sulfanyl]methyl}-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl
Uniqueness
Compared to similar compounds, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is unique due to its stable isotope labeling, which enhances its utility in precise and quantitative studies. The nitrogen-15 isotope provides additional information in nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications, making it a versatile tool in various research fields .
Propriétés
Numéro CAS |
1404308-02-6 |
|---|---|
Formule moléculaire |
C10H19NO3S2 |
Poids moléculaire |
266.379 |
Nom IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1 |
Clé InChI |
MXZPGYFBZHBAQM-KHWBWMQUSA-N |
SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Synonymes |
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-15N; MTSL-15N; MTS-15N; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
